Cas no 255051-14-0 (4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride)
![4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride structure](https://ja.kuujia.com/scimg/cas/255051-14-0x500.png)
4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride
- 4-(2-TRIFLUOROMETHYL)PHENYL)PIPERIDINE HYDROCHLORIDE
- 4-[2-(trifluoromethyl)phenyl]Piperidine hydrochloride
- Piperidine,4-[2-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
- 2-trifluoromethylphenyl piperidine hydrochloride
- RW1115
- 4-(2-(TRIFLUOROMETHYL)PHENYL)PIPERIDINE HCL
- 4-(2-trifluoromethyl-phenyl)-piperidine hydrochloride
- BZYIRYKJNSACFP-UHFFFAOYSA-N
- SY023760
- ST2417940
- AB0069336
- Z1428158224
- 4-(2-Trifluoromethylphenyl)piperidine HCl
- CHEMBL2011554
- 4-(2-Trifluoromethylphenyl)Piperidinium Chloride
- MFCD02178914
- FT-0647032
- AMY38124
- 4-[2-(trifluoromethyl)phenyl]piperidine;hydrochloride
- 4-(2-trifluoromethylphenyl)-piperidine hydrochloride, AldrichCPR
- 255051-14-0
- SB36213
- SCHEMBL307161
- 4-(2-(trifluoromethyl)phenyl)piperidinehydrochloride
- CS-W002894
- 4-[2-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1)
- DS-12489
- EN300-108648
- AKOS016004439
- 4-(2- trifluoromethyl-phenyl)-piperidine hydrochloride
- DTXSID70620370
- 4-((2-TRIFLUOROMETHYL)PHENYL)PIPERIDINE HYDROCHLORIDE
- 4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride
-
- MDL: MFCD02178914
- インチ: 1S/C12H14F3N.ClH/c13-12(14,15)11-4-2-1-3-10(11)9-5-7-16-8-6-9;/h1-4,9,16H,5-8H2;1H
- InChIKey: BZYIRYKJNSACFP-UHFFFAOYSA-N
- ほほえんだ: Cl[H].FC(C1=C([H])C([H])=C([H])C([H])=C1C1([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H])(F)F
計算された属性
- せいみつぶんしりょう: 265.08500
- どういたいしつりょう: 265.0845117g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 221
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12
じっけんとくせい
- ふってん: 305.1℃ at 760 mmHg
- PSA: 12.03000
- LogP: 4.30320
4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride セキュリティ情報
4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-108648-0.1g |
4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride |
255051-14-0 | 95% | 0.1g |
$40.0 | 2023-10-27 | |
Enamine | EN300-108648-0.5g |
4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride |
255051-14-0 | 95% | 0.5g |
$90.0 | 2023-10-27 | |
eNovation Chemicals LLC | D259849-50g |
4-(2-Trifluoromethylphenyl)piperidine hydrochloride |
255051-14-0 | 98% | 50g |
$2230 | 2024-05-24 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0796S-5g |
4-(2-Trifluoromethyl-phenyl)-piperidine hydrochloride |
255051-14-0 | 98% | 5g |
¥8726.45 | 2025-01-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T11970-250mg |
4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride |
255051-14-0 | - | 250mg |
¥608.0 | 2023-09-06 | |
TRC | T901495-500mg |
4-(2-(Trifluoromethyl)Phenyl)Piperidine Hydrochloride |
255051-14-0 | 500mg |
$ 250.00 | 2022-06-02 | ||
eNovation Chemicals LLC | D259849-5g |
4-(2-Trifluoromethylphenyl)piperidine hydrochloride |
255051-14-0 | 98% | 5g |
$520 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10026-1-25G |
4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride |
255051-14-0 | 95% | 25g |
¥ 6,487.00 | 2023-04-07 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023760-5g |
4-[2-(Trifluoromethyl)phenyl]piperidine Hydrochloride |
255051-14-0 | ≥95% | 5g |
¥3935.48 | 2024-07-09 | |
Enamine | EN300-108648-5.0g |
4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride |
255051-14-0 | 95% | 5g |
$361.0 | 2023-06-10 |
4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
4-[2-(trifluoromethyl)phenyl]piperidine hydrochlorideに関する追加情報
4-[2-(Trifluoromethyl)Phenyl]Piperidine Hydrochloride: A Comprehensive Overview
The compound with CAS No. 255051-14-0, commonly referred to as 4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into its chemical structure, synthesis, pharmacological properties, and recent advancements in research.
The chemical structure of 4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride is characterized by a piperidine ring fused with a phenyl group substituted with a trifluoromethyl moiety. The trifluoromethyl group introduces electronic effects that can influence the compound's reactivity and bioavailability. This structure makes it a versatile candidate for various chemical modifications and functionalizations, which are often explored in medicinal chemistry.
Recent studies have highlighted the importance of piperidine derivatives in drug discovery, particularly in the development of CNS (Central Nervous System) agents and anticonvulsants. The trifluoromethylphenyl substituent in this compound has been shown to enhance lipophilicity, which is crucial for crossing biological membranes and achieving desired pharmacokinetic profiles. Researchers have also investigated the role of this compound in modulating ion channels, which are critical targets for treating neurological disorders.
In terms of synthesis, the preparation of 4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride involves a multi-step process that typically includes nucleophilic substitution and Friedel-Crafts alkylation reactions. These methods have been optimized to improve yield and purity, ensuring that the compound meets pharmaceutical standards. The use of microwave-assisted synthesis has also been explored to accelerate reaction times while maintaining product quality.
Pharmacologically, this compound exhibits interesting properties such as high potency and selectivity towards certain receptors. Preclinical studies have demonstrated its efficacy in animal models of epilepsy and anxiety, suggesting potential therapeutic applications. Furthermore, its ability to interact with voltage-gated sodium channels has positioned it as a promising lead compound for developing next-generation antiepileptic drugs.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of 4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride to various drug targets with greater accuracy. Molecular docking studies have revealed key interactions that contribute to its bioactivity, providing insights into structure-activity relationships (SAR). These findings are instrumental in guiding further optimization efforts to enhance therapeutic efficacy and reduce off-target effects.
In conclusion, 4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride represents a valuable asset in contemporary drug discovery research. Its unique chemical structure, coupled with promising pharmacological properties, continues to drive innovative studies aimed at unlocking its full potential in treating neurological disorders and beyond.
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